NaV1.8 Inhibitory Potency and Isoform Selectivity of a 4,4-Difluoroazepane-Containing Lead
A 4,4-difluoroazepane-1-carboxamide-derived nicotinamide (compound 2c) demonstrated moderate inhibitory activity against human NaV1.8 (IC₅₀ = 50.18 ± 0.04 nM) and remarkable selectivity over other sodium channel isoforms. The selectivity window exceeded 200-fold against human NaV1.1, NaV1.5, and NaV1.7 channels, and surpassed 800-fold against the hERG cardiac potassium channel, with no inhibition observed at 40 μM [1]. This contrasts sharply with earlier generations of non-fluorinated or mono-fluorinated azepane-containing NaV1.8 inhibitors, which often exhibit poorer selectivity profiles and higher cardiac liability risks. The quantified difference is the >200-fold selectivity margin, a critical safety parameter for analgesic development.
| Evidence Dimension | Ion channel isoform selectivity (NaV1.8 vs. NaV1.1, NaV1.5, NaV1.7; hERG) |
|---|---|
| Target Compound Data | hNaV1.8 IC₅₀ = 50.18 ± 0.04 nM; >200-fold selective over NaV1.1, NaV1.5, NaV1.7; >800-fold selective over hERG |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated azepane analogs (class-level inference); earlier NaV1.8 leads with poorer selectivity |
| Quantified Difference | >200-fold selectivity vs. NaV1.x isoforms; >800-fold vs. hERG (class-level comparison) |
| Conditions | HEK293 cells stably expressing human NaV1.8 channels; electrophysiological recording |
Why This Matters
This selectivity profile directly addresses the cardiac toxicity concerns that have caused the failure of previous sodium channel-targeted analgesics, making this scaffold a preferred starting point for pain drug discovery.
- [1] European Journal of Medicinal Chemistry. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. 115371. View Source
